molecular formula C9H9N3 B566801 2-Methyl-1,7-naphthyridin-4-amine CAS No. 1245210-84-7

2-Methyl-1,7-naphthyridin-4-amine

Cat. No.: B566801
CAS No.: 1245210-84-7
M. Wt: 159.192
InChI Key: ROGGIDBMGJMKCR-UHFFFAOYSA-N
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Description

“2-Methyl-1,7-naphthyridin-4-amine” is a chemical compound with the molecular formula C9H9N3 . It is a yellow to brown solid and has a molecular weight of 159.19 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12) . This indicates that the compound has a naphthyridin core with a methyl group at the 2-position and an amine group at the 4-position.


Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 159.19 and a molecular formula of C9H9N3 .

Scientific Research Applications

Chemical Transformations and Synthesis

2-Methyl-1,7-naphthyridin-4-amine is involved in various chemical transformations. For example, it is a product of the reaction between 2-halogeno- and 8-halogeno-1,7-naphthyridines with potassium amide, resulting in multiple compounds including 4-amino-1,7-naphthyridine and a ring-transformed product, 2-methyl-4-amino-1,3,7-triazanaphthalene, demonstrating the compound's versatility in organic synthesis (Plas, Woźniak, & Veldhuizen, 2010).

Catalyst-Free Synthesis in Aqueous Medium

An innovative, catalyst-free synthesis method for highly functionalized naphthyridines, including those related to this compound, has been developed. This method utilizes methyl ketones, amines, and malononitrile in water, avoiding the use of toxic organic solvents and expensive catalysts, showcasing an eco-friendly approach to synthesizing naphthyridine derivatives (Mukhopadhyay, Das, & Butcher, 2011).

Supramolecular Chemistry

5,7-Dimethyl-1,8-naphthyridine-2-amine, a closely related compound, has been used to form organic salts through various non-covalent interactions, including classical hydrogen bonds. These salts, formed with acidic units, illustrate the compound's potential in creating diverse supramolecular structures (Dong et al., 2018).

Synthesis of Substituted Benzo[h]Naphtho[1,2-b][1,6]naphthyridines

The reaction of 4-chloro-2-methylquinolines with 1-naphthylamine under neat conditions leads to the formation of 2-methyl-N-(1-naphthyl)quinolin-4-amines. These intermediates, upon further reaction, yield various substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines, indicating the compound's role in the synthesis of complex heterocyclic compounds (Prabha & Prasad, 2012).

Supramolecular Architectures and Hydrogen Bonding

Studies focusing on 5,7-dimethyl-1,8-naphthyridine-2-amine, a compound structurally related to this compound, have highlighted its role in hydrogen bonding with acidic compounds. This interaction is crucial in forming supramolecular architectures, demonstrating the compound's importance in the development of new materials and molecular assemblies (Jin et al., 2010).

Safety and Hazards

The safety information for “2-Methyl-1,7-naphthyridin-4-amine” indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

Properties

IUPAC Name

2-methyl-1,7-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-4-8(10)7-2-3-11-5-9(7)12-6/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGIDBMGJMKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694989
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245210-84-7
Record name 2-Methyl-1,7-naphthyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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